Indalpine hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

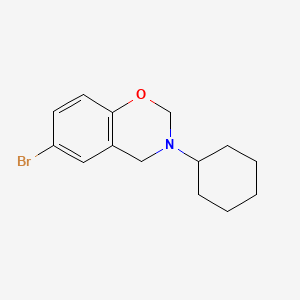

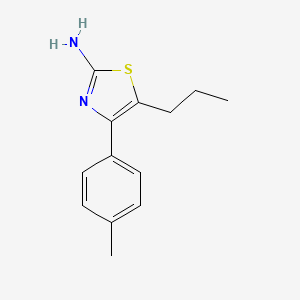

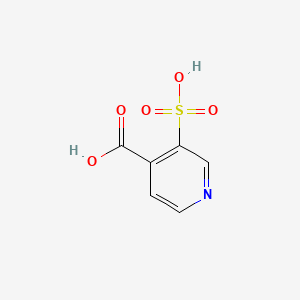

The molecular formula of Indalpine hydrochloride is C15H21ClN2 . It has an average mass of 264.794 Da and a monoisotopic mass of 264.139313 Da .

Physical And Chemical Properties Analysis

Indalpine hydrochloride has a molecular formula of C15H21ClN2 and an average mass of 264.794 Da . Unfortunately, specific physical and chemical properties such as density, boiling point, vapor pressure, and others were not available in the search results.

Aplicaciones Científicas De Investigación

Pharmacological Characterization and Applications

- Chromatographic Analysis : Indalpine's effectiveness in treating depression has led to the development of high-performance liquid chromatographic methods for determining its presence and major metabolites in human plasma (Jozefczak, Ktorza, & Uzan, 1982).

- Serotonergic Involvement in Opiate Activity : Studies have explored the effects of Indalpine on nociceptive reflex thresholds in humans, suggesting a possible serotonergic involvement in some endogenous opiate activity (Willer, Roby, Gerard, & Maulet, 1982).

- Tryptaminergic Regulation of Opiate Receptors : Indalpine has shown potential in enhancing the analgesic effects of opioids like morphine, suggesting a tryptaminergic regulation of opiate receptors (Uzan, Kabouche, Rataud, & Fur, 1980).

- Impact on Sleep Patterns : Research indicates that Indalpine, as a selective inhibitor of serotonin uptake, can influence sleep patterns, particularly paradoxical sleep (Kafi-De St Hilaire, Merica, & Gaillard, 1984).

Neurochemical Interactions and Effects

- Binding Sites in the Brain : Quantitative autoradiography studies have identified the regional distribution of [3H]indalpine binding sites in the rat brain, concentrated in areas rich in 5-HT neurons (Savaki, Malgouris, Benavides, Laplace, Uzan, Gueremy, & Le Fur, 1985).

- Effects on Psychomotor Performance : Indalpine's impact on psychomotor performance has been assessed, with findings suggesting that it does not significantly affect coordinative and reactive skills (Seppälä, Strömberg, & Mattila, 1988).

Clinical Trials and Drug Development Process

- Clinical Trial Perspectives : The investigational new drug (IND) application process for clinical trials in humans, which may include drugs like Indalpine, has been outlined to provide insights into the drug development process (Ferkany & Williams, 2008).

Safety And Hazards

Propiedades

IUPAC Name |

3-(2-piperidin-4-ylethyl)-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2.ClH/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12;/h1-4,11-12,16-17H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPICJLTGNEIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048832 | |

| Record name | Indalpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indalpine hydrochloride | |

CAS RN |

63845-42-1 | |

| Record name | Indalpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4-[(4-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1615881.png)

![tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B1615883.png)

![2-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1615889.png)